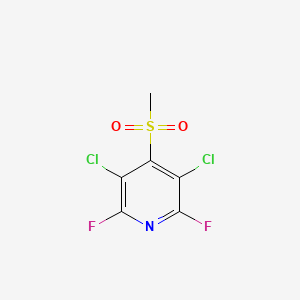

3,5-Dichloro-2,6-difluoro-4-(methylsulfonyl)pyridine

Beschreibung

Eigenschaften

IUPAC Name |

3,5-dichloro-2,6-difluoro-4-methylsulfonylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2F2NO2S/c1-14(12,13)4-2(7)5(9)11-6(10)3(4)8/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWKLTSLIRQSOCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=C(C(=NC(=C1Cl)F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2F2NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00743324 | |

| Record name | 3,5-Dichloro-2,6-difluoro-4-(methanesulfonyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00743324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13239-87-7 | |

| Record name | 3,5-Dichloro-2,6-difluoro-4-(methanesulfonyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00743324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

The synthesis of 3,5-Dichloro-2,6-difluoro-4-(methylsulfonyl)pyridine typically involves the halogenation of pyridine derivatives. One common method includes the substitution of chlorine atoms by fluorine in the presence of suitable reagents and catalysts . Industrial production methods often involve multi-step processes that ensure high purity and yield of the final product .

Analyse Chemischer Reaktionen

3,5-Dichloro-2,6-difluoro-4-(methylsulfonyl)pyridine undergoes various types of chemical reactions, including:

Substitution Reactions: The compound is highly reactive towards nucleophilic substitution due to the electron-deficient nature of the pyridine ring.

Oxidation and Reduction: It can participate in oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions: Typical reagents include halogenating agents, oxidizing agents, and reducing agents.

Major Products: The reactions can yield a variety of substituted pyridine derivatives, depending on the reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

3,5-Dichloro-2,6-difluoro-4-(methylsulfonyl)pyridine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3,5-Dichloro-2,6-difluoro-4-(methylsulfonyl)pyridine involves its interaction with molecular targets in biological systems. The electron-deficient pyridine ring facilitates nucleophilic attack, leading to various biochemical reactions . The specific pathways and molecular targets are subjects of ongoing research .

Vergleich Mit ähnlichen Verbindungen

3,5-Dichloro-2,6-difluoropyridine (CAS: 56946-65-7)

- Molecular Formula : C₅HCl₂F₂N

- Molecular Weight : 183.97 g/mol

- Key Differences :

- Lacks the methylsulfonyl group at the 4-position.

- Reduced molecular weight (183.97 vs. 262.06) due to the absence of -SO₂CH₃.

- Reactivity: The absence of the electron-withdrawing methylsulfonyl group likely reduces electrophilicity at the 4-position, limiting its utility in nucleophilic substitution reactions compared to the target compound .

Functional Group Variants: Triazole-Substituted Pyridines

3,5-Dichloro-2,6-difluoro-4-(4-(4-fluorophenyl)-1H-1,2,3-triazol-1-yl)pyridine (6w)

- Molecular Features :

- NMR Data: Distinct $^1$H NMR signals (e.g., δ 7.98 ppm for triazole proton) and $^{19}$F NMR shifts (-66.99 ppm for pyridine fluorines) highlight electronic differences versus the target compound’s -SO₂CH₃ group .

Tautomeric Pyridone Derivatives

Clopidol and Related Pyridones

- Example: 3,5-Dichloro-2,6-dimethyl-1H-pyridin-4-one Structural Features: Contains a carbonyl group at the 4-position, enabling keto-enol tautomerism . Key Differences:

- The carbonyl group participates in tautomeric equilibria (e.g., with 3,5-dichloro-2,6-dimethyl-1H-pyridin-4-ol), influencing solubility and stability under physiological conditions.

Data Tables

Table 1: Molecular and Physical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituent | Melting Point (°C) |

|---|---|---|---|---|

| 3,5-Dichloro-2,6-difluoro-4-(methylsulfonyl)pyridine | C₆H₃Cl₂F₂NO₂S | 262.06 | -SO₂CH₃ (4-position) | Not reported |

| 3,5-Dichloro-2,6-difluoropyridine | C₅HCl₂F₂N | 183.97 | None (4-position) | Not reported |

| 3,5-Dichloro-2,6-difluoro-4-(triazolyl)pyridine (6w) | C₁₃H₆Cl₂F₃N₅ | Not reported | -Triazole-Ph-F (4-position) | 168 |

| 3,5-Dichloro-2,6-dimethylpyridin-4-one | C₇H₅Cl₂NO | Not reported | -CO (4-position) | Not reported |

Table 2: Substituent Effects on Reactivity

| Substituent | Electronic Effect | Potential Applications |

|---|---|---|

| -SO₂CH₃ | Strong electron-withdrawing | Electrophilic substitution, agrochemicals |

| -Triazole-Ph-F | Moderate electron-withdrawing, H-bonding | Pharmaceuticals, metal coordination |

| -CO (pyridone) | Tautomerism-enabled | Antibacterial agents, coordination chemistry |

Discussion of Key Findings

- Electronic Effects : The methylsulfonyl group in the target compound enhances electrophilicity at the 4-position, making it more reactive toward nucleophiles than analogs lacking this group .

- Biological Relevance : Triazole-substituted analogs (e.g., 6w) may exhibit enhanced bioactivity due to hydrogen-bonding capabilities, whereas pyridones (e.g., clopidol derivatives) leverage tautomerism for stability in biological systems .

- Synthetic Utility : The methylsulfonyl group’s stability under acidic/basic conditions makes the target compound a versatile intermediate compared to tautomerism-prone pyridones .

Biologische Aktivität

3,5-Dichloro-2,6-difluoro-4-(methylsulfonyl)pyridine is a heterocyclic compound with notable biological activities, particularly in the fields of antimicrobial and anticancer research. This article presents a comprehensive overview of its biological activity, synthesis methods, and relevant case studies.

- Molecular Formula : C₆H₃Cl₂F₂NO₂S

- Molar Mass : 198.99 g/mol

- Density : 1.697 g/cm³ (predicted)

- Melting Point : Not specified in available data.

Synthesis Methods

The synthesis of 3,5-Dichloro-2,6-difluoro-4-(methylsulfonyl)pyridine typically involves halogenation processes. One method includes the substitution of chlorine atoms with fluorine in the presence of specific reagents and catalysts. The compound can also be synthesized from various pyridine derivatives through multiple chemical reactions that enhance its biological activity.

Antimicrobial Properties

Research indicates that 3,5-Dichloro-2,6-difluoro-4-(methylsulfonyl)pyridine exhibits significant antimicrobial activity against various bacterial strains. The compound has been tested against Gram-positive and Gram-negative bacteria, showing promising results:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15.625 - 62.5 μM |

| Enterococcus faecalis | 62.5 - 125 μM |

| Escherichia coli | Moderate activity noted |

The mechanism of action appears to involve inhibition of protein synthesis pathways and disruption of nucleic acid and peptidoglycan production, leading to bactericidal effects .

Anticancer Activity

In addition to its antimicrobial properties, 3,5-Dichloro-2,6-difluoro-4-(methylsulfonyl)pyridine has been investigated for its potential anticancer effects. Studies have shown that the compound can induce apoptosis in cancer cell lines through various pathways:

- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer)

- Mechanism : Induction of reactive oxygen species (ROS) leading to cell cycle arrest and apoptosis.

Case Studies

- Antimicrobial Efficacy Study : A study evaluated the compound's effectiveness against biofilms formed by Staphylococcus aureus and Enterococcus faecalis. Results indicated a significant reduction in biofilm formation at sub-MIC concentrations, suggesting a potential use in treating persistent infections .

- Anticancer Research : In vitro studies demonstrated that treatment with 3,5-Dichloro-2,6-difluoro-4-(methylsulfonyl)pyridine resulted in a dose-dependent decrease in cell viability in various cancer cell lines. Flow cytometry analysis confirmed an increase in apoptotic cells following treatment.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3,5-dichloro-2,6-difluoro-4-(methylsulfonyl)pyridine, and how can reaction conditions be optimized?

- Methodology : The compound is synthesized via nucleophilic substitution of polyhalogenated pyridines. For example, describes a method using sodium methoxide and methyl mercaptan under reflux in methanol to introduce methylsulfonyl groups. Key variables include:

- Temperature : Reflux conditions (e.g., 8 hours at 65–70°C) ensure complete substitution.

- Catalyst : Alkaline conditions (sodium methoxide) facilitate deprotonation and nucleophilic attack.

- Solvent : Methanol balances reactivity and solubility.

Optimization involves monitoring reaction progress via TLC or HPLC and adjusting stoichiometry (e.g., 2.2 equivalents of methyl mercaptan per halogen site) to minimize byproducts .

Q. How can the purity and structural integrity of this compound be validated?

- Methodology : Use a combination of:

- NMR spectroscopy : and NMR to confirm substitution patterns (e.g., fluorine and chlorine positions).

- Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., expected [M+H] for CHClFNOS: 310.93 g/mol).

- X-ray crystallography : Resolve ambiguities in regiochemistry, as seen in for related tris(methylsulfonyl)pyridines .

Q. What are the stability profiles of this compound under varying storage conditions?

- Methodology : Stability tests under:

- Temperature : Store at 2–8°C under inert gas (N or Ar) to prevent hydrolysis or oxidation ().

- Humidity : Use desiccants to avoid hygroscopic degradation.

- Light : Amber glassware minimizes photolytic decomposition.

Monitor via accelerated aging studies (40°C/75% RH for 6 months) and periodic HPLC analysis .

Q. What safety protocols are critical for handling this compound?

- Methodology :

- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles ( ).

- Ventilation : Use fume hoods to avoid inhalation of toxic vapors (TSCA-listed hazard).

- Spill management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste (UN 3382, Packing Group II) .

Advanced Research Questions

Q. How do steric and electronic effects influence the regioselectivity of substitution reactions in this compound?

- Methodology : Mechanistic studies using:

- DFT calculations : Predict reactivity of halogen sites (e.g., C-2 vs. C-6 fluorine substitution).

- Isotopic labeling : Track substitution pathways (e.g., in methoxy groups).

suggests that electron-withdrawing groups (e.g., methylsulfonyl) activate adjacent positions for nucleophilic attack .

Q. What computational models predict the compound’s reactivity in cross-coupling reactions?

- Methodology :

- Docking studies : Evaluate interactions with palladium catalysts (e.g., Suzuki-Miyaura coupling).

- Hammett plots : Correlate substituent effects with reaction rates.

highlights the use of methylsulfonyl groups in imidazo-thiazole derivatives to modulate electronic properties for drug design .

Q. How can contradictory spectral data (e.g., NMR vs. XRD) for this compound be resolved?

- Methodology :

- Variable-temperature NMR : Detect dynamic processes (e.g., ring puckering) causing signal splitting.

- Synchrotron XRD : Resolve crystallographic disorder.

and note discrepancies in CAS registry data for similar pyridines, emphasizing multi-technique validation .

Q. What pharmacological applications are explored for methylsulfonyl-pyridine derivatives, and how does this compound compare?

- Methodology :

- In vitro assays : Test cyclooxygenase-2 (COX-2) inhibition, as in and for sulfonyl-containing heterocycles.

- SAR studies : Modify substituents (e.g., chloro vs. fluoro) to optimize bioactivity and reduce toxicity.

The methylsulfonyl group enhances binding affinity to hydrophobic enzyme pockets, as demonstrated in COX-2 inhibitor design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.